molecular formula C10H10N2O6 B2969385 Methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate CAS No. 339104-95-9

Methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate

Cat. No.: B2969385
CAS No.: 339104-95-9
M. Wt: 254.198
InChI Key: OAFPGKQHBHGZQQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a methoxy group, a nitro group, and an anilino group attached to an oxoacetate moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of dyes, pigments, and other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate typically involves the reaction of 4-methoxy-2-nitroaniline with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the oxalyl chloride, followed by the elimination of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO) as solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: 2-(4-methoxy-2-aminoanilino)-2-oxoacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-methoxy-2-nitroanilino)-2-oxoacetic acid.

Scientific Research Applications

Methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of high-performance materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2-nitroaniline: Shares the methoxy and nitro groups but lacks the oxoacetate moiety.

    2-methoxy-4-nitroaniline: Similar structure but with different positioning of the methoxy and nitro groups.

    4-chloro-2-nitroaniline: Contains a chloro group instead of a methoxy group.

Uniqueness

Methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate is unique due to the presence of the oxoacetate moiety, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-(4-methoxy-2-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-17-6-3-4-7(8(5-6)12(15)16)11-9(13)10(14)18-2/h3-5H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFPGKQHBHGZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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